molecular formula C10H9BrCl2O2 B1590144 Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate CAS No. 41204-08-4

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate

Cat. No.: B1590144
CAS No.: 41204-08-4
M. Wt: 311.98 g/mol
InChI Key: YFJFMJXQSOSNLE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C10H9BrCl2O2. It is a derivative of phenylacetic acid and is characterized by the presence of bromine and chlorine atoms on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Biochemical Analysis

Cellular Effects

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to halogenation and dehalogenation reactions It interacts with enzymes such as halogenases and dehalogenases, which play key roles in the metabolism of halogenated compounds These interactions can influence the overall metabolic flux and levels of specific metabolites within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, this compound may accumulate in specific organelles, where it can interact with enzymes and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can be synthesized through several methods. One common method involves the bromination of ethyl 2-(3,4-dichlorophenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding ethyl 2-(3,4-dichlorophenyl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethyl 2-(3,4-dichlorophenyl)acetates.

    Reduction: Formation of ethyl 2-(3,4-dichlorophenyl)acetate.

    Oxidation: Formation of 2-(3,4-dichlorophenyl)acetic acid.

Scientific Research Applications

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromoacetate: Similar in structure but lacks the dichlorophenyl group.

    Ethyl 2-chloro-2-(3,4-dichlorophenyl)acetate: Similar but with a chlorine atom instead of bromine.

    Ethyl 2-iodo-2-(3,4-dichlorophenyl)acetate: Similar but with an iodine atom instead of bromine.

Uniqueness

Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s behavior in chemical reactions and its applications in research and industry.

Properties

IUPAC Name

ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFMJXQSOSNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507901
Record name Ethyl bromo(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41204-08-4
Record name Ethyl bromo(3,4-dichlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked flask fitted with a Nichrome stirrer and a reflux condenser is placed 7.0 g of ethyl 3,4-dichlorophenylacetate, 5.9 g of N-bromosuccinimide, 0.1 g of benzoyl peroxide and 150 ml of carbon tetrachloride. The reaction mixture is heated at reflux for 18 hours, cooled and filtered. The carbon tetrachloride filtrate is concentrated under reduced pressure to give a deep orange liquid. Vacuum distillation at 115°-120° C. (0.5 mm) gives ethyl α-bromo-3,4-dichlorophenylacetate as a pale yellow liquid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate
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